REACTION_CXSMILES
|
BrCC[Te](Br)(Br)[CH2:5][CH2:6][Br:7].O=O.[C:12]([O:15][CH2:16][CH2:17][O:18][C:19](=[O:21])[CH3:20])(=[O:14])[CH3:13].[Br:22][CH2:23][CH2:24][O:25][C:26](=[O:28])[CH3:27].C(Br)C[Br:31].C=C.C(O)CO>C(O)(=O)C>[C:12]([O:15][CH2:16][CH2:17][O:18][C:19](=[O:21])[CH3:20])(=[O:14])[CH3:13].[Br:22][CH2:23][CH2:24][O:25][C:26](=[O:28])[CH3:27].[Br:31][CH:6]([Br:7])[CH3:5]
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
bis(2-bromoethyl)-tellurium dibromide
|
Quantity
|
2.09 mmol
|
Type
|
reactant
|
Smiles
|
BrCC[Te](CCBr)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
3.1 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCOC(C)=O
|
Name
|
|
Quantity
|
0.79 mmol
|
Type
|
reactant
|
Smiles
|
BrCCOC(C)=O
|
Name
|
|
Quantity
|
0.12 mmol
|
Type
|
reactant
|
Smiles
|
C(CBr)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C
|
Name
|
bis(2-bromoethyl)tellurium dibromide
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
BrCC[Te](CCBr)(Br)Br
|
Type
|
CUSTOM
|
Details
|
with stirring for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
glass tube reactor equipped with a gas inlet and outlet tube
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
partition chromagraph (glpc.)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCCOC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCOC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
BrCC[Te](Br)(Br)[CH2:5][CH2:6][Br:7].O=O.[C:12]([O:15][CH2:16][CH2:17][O:18][C:19](=[O:21])[CH3:20])(=[O:14])[CH3:13].[Br:22][CH2:23][CH2:24][O:25][C:26](=[O:28])[CH3:27].C(Br)C[Br:31].C=C.C(O)CO>C(O)(=O)C>[C:12]([O:15][CH2:16][CH2:17][O:18][C:19](=[O:21])[CH3:20])(=[O:14])[CH3:13].[Br:22][CH2:23][CH2:24][O:25][C:26](=[O:28])[CH3:27].[Br:31][CH:6]([Br:7])[CH3:5]
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
bis(2-bromoethyl)-tellurium dibromide
|
Quantity
|
2.09 mmol
|
Type
|
reactant
|
Smiles
|
BrCC[Te](CCBr)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
3.1 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCOC(C)=O
|
Name
|
|
Quantity
|
0.79 mmol
|
Type
|
reactant
|
Smiles
|
BrCCOC(C)=O
|
Name
|
|
Quantity
|
0.12 mmol
|
Type
|
reactant
|
Smiles
|
C(CBr)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C
|
Name
|
bis(2-bromoethyl)tellurium dibromide
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
BrCC[Te](CCBr)(Br)Br
|
Type
|
CUSTOM
|
Details
|
with stirring for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
glass tube reactor equipped with a gas inlet and outlet tube
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
partition chromagraph (glpc.)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCCOC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCOC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
BrCC[Te](Br)(Br)[CH2:5][CH2:6][Br:7].O=O.[C:12]([O:15][CH2:16][CH2:17][O:18][C:19](=[O:21])[CH3:20])(=[O:14])[CH3:13].[Br:22][CH2:23][CH2:24][O:25][C:26](=[O:28])[CH3:27].C(Br)C[Br:31].C=C.C(O)CO>C(O)(=O)C>[C:12]([O:15][CH2:16][CH2:17][O:18][C:19](=[O:21])[CH3:20])(=[O:14])[CH3:13].[Br:22][CH2:23][CH2:24][O:25][C:26](=[O:28])[CH3:27].[Br:31][CH:6]([Br:7])[CH3:5]
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
bis(2-bromoethyl)-tellurium dibromide
|
Quantity
|
2.09 mmol
|
Type
|
reactant
|
Smiles
|
BrCC[Te](CCBr)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
3.1 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCOC(C)=O
|
Name
|
|
Quantity
|
0.79 mmol
|
Type
|
reactant
|
Smiles
|
BrCCOC(C)=O
|
Name
|
|
Quantity
|
0.12 mmol
|
Type
|
reactant
|
Smiles
|
C(CBr)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C
|
Name
|
bis(2-bromoethyl)tellurium dibromide
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
BrCC[Te](CCBr)(Br)Br
|
Type
|
CUSTOM
|
Details
|
with stirring for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
glass tube reactor equipped with a gas inlet and outlet tube
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
partition chromagraph (glpc.)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCCOC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCOC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |